(2R,3R)-3,3',5,7-Tetrahydroxy-4'-methoxyflavanone
Overview
Description
The description of a compound usually includes its molecular formula, structure, and the type of functional groups present. It may also include information about where it is commonly found or produced and its uses.
Synthesis Analysis
Synthesis analysis involves detailing the methods used to synthesize the compound. This could involve multiple steps, each with specific reactants and conditions.
Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in a molecule and the types of bonds present.
Chemical Reactions Analysis
Chemical reactions analysis would involve studying the reactions that the compound can undergo. This could include reactions where the compound is a reactant (what other compounds can it react with, and what are the products) or where it is a product (what reactants are needed to produce it).
Physical And Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, optical activity, and reactivity. These properties can give insights into how the compound behaves under different conditions.
Scientific Research Applications
Allelopathic Effects
- Isoflavanones, including compounds structurally similar to (2R,3R)-3,3',5,7-Tetrahydroxy-4'-methoxyflavanone, have been studied for their allelopathic properties. Research on Desmodium uncinatum root exudate identified compounds that induce seed germination and inhibit radical growth, suggesting potential agricultural applications (Tsanuo et al., 2003).
Antimicrobial and Antioxidant Properties
- Compounds structurally similar to (2R,3R)-3,3',5,7-Tetrahydroxy-4'-methoxyflavanone have been identified in various plant species and are noted for their antimicrobial and antioxidant activities. For instance, Eriosema chinense has been found to be a rich source of such flavonoids, exhibiting strong antimicrobial activity against different types of bacteria and yeast (Thongnest et al., 2013).
Cytotoxic Activity
- Studies on Mexican propolis have isolated flavonoids, including variants of (2R,3R)-3,3',5,7-Tetrahydroxy-4'-methoxyflavanone, which displayed cytotoxicity against human pancreatic cancer cells. This suggests potential applications in cancer research and therapy (Li et al., 2010).
Anti-platelet Aggregation
- Certain flavanones structurally related to (2R,3R)-3,3',5,7-Tetrahydroxy-4'-methoxyflavanone have been identified in Muntingia calabura leaves, demonstrating significant anti-platelet aggregation activity. This indicates potential use in cardiovascular disease prevention or treatment (Chen et al., 2007).
Potential in Cancer Treatment
- Research into synthesizing variants of flavanones like (2R,3R)-3,3',5,7-Tetrahydroxy-4'-methoxyflavanone has shown that these compounds can have anti-cancer properties, especially against cervical and colon cancer cells (Matsjeh et al., 2017).
Photoreactivity
- The photoreactions of flavanones like 5,7-dimethyl-4′-methoxyflavanone, a structurally related compound, have been studied, revealing interesting reactions under different conditions that could have implications in chemical synthesis and photodynamic therapy (Nakashima et al., 1976).
Safety And Hazards
Safety and hazard information typically comes from material safety data sheets (MSDS), which provide information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.
Future Directions
Future directions could involve potential applications of the compound that have not yet been fully explored, or new methods of synthesizing the compound more efficiently, or with fewer byproducts.
properties
IUPAC Name |
(2R,3R)-3,5,7-trihydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O7/c1-22-11-3-2-7(4-9(11)18)16-15(21)14(20)13-10(19)5-8(17)6-12(13)23-16/h2-6,15-19,21H,1H3/t15-,16+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNGHARGJDXHKF-JKSUJKDBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R)-3,3',5,7-Tetrahydroxy-4'-methoxyflavanone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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